molecular formula C12H14N2 B12844503 2-(2-Methylstyryl)-4,5-dihydro-1H-imidazole

2-(2-Methylstyryl)-4,5-dihydro-1H-imidazole

Cat. No.: B12844503
M. Wt: 186.25 g/mol
InChI Key: GFIPROCAVXFHHK-VOTSOKGWSA-N
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Description

2-(2-Methylstyryl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylstyryl)-4,5-dihydro-1H-imidazole typically involves the reaction of 2-methylstyrene with imidazole under specific conditions. One common method is the condensation reaction, where 2-methylstyrene is reacted with imidazole in the presence of a suitable catalyst, such as a Lewis acid, at elevated temperatures. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives, where the double bonds are hydrogenated.

    Substitution: It can participate in substitution reactions, where functional groups on the imidazole ring or the styryl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2-(2-Methylstyryl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Methylstyryl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,4-Bis(2-methylstyryl)benzene
  • 2-Methylstyrene
  • 4,5-Dihydro-1H-imidazole

Comparison: 2-(2-Methylstyryl)-4,5-dihydro-1H-imidazole is unique due to the presence of both the 2-methylstyryl group and the imidazole ring. This combination imparts distinct chemical properties and potential applications compared to similar compounds. For example, 1,4-Bis(2-methylstyryl)benzene lacks the imidazole ring, which limits its biological activity. Similarly, 2-Methylstyrene does not have the imidazole ring, affecting its reactivity and applications.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-[(E)-2-(2-methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C12H14N2/c1-10-4-2-3-5-11(10)6-7-12-13-8-9-14-12/h2-7H,8-9H2,1H3,(H,13,14)/b7-6+

InChI Key

GFIPROCAVXFHHK-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=NCCN2

Canonical SMILES

CC1=CC=CC=C1C=CC2=NCCN2

Origin of Product

United States

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